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Compound of Interest

[1,2,4]Triazolo[4,3-a]pyrazine-3-
Compound Name:
carboxylic acid

Cat. No.: B596078

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the
core of various biologically active compounds.[1][2] This guide provides a comparative analysis
of the structure-activity relationships (SAR) of novel triazolo[4,3-a]pyrazine derivatives, focusing
on their development as both antibacterial agents and kinase inhibitors for cancer therapy. The
information presented is targeted towards researchers, scientists, and professionals in drug
development, offering a consolidated resource of quantitative data, experimental protocols, and
visual representations of key biological pathways and experimental workflows.

Antibacterial Activity of Triazolo[4,3-a]pyrazine
Derivatives

Recent studies have explored the potential of triazolo[4,3-a]pyrazine derivatives as a new class
of antibacterial agents. A series of novel compounds were synthesized and evaluated for their
in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia
coli) bacteria.[1][2]

The antibacterial efficacy of the synthesized derivatives was determined by their minimum
inhibitory concentration (MIC) values. The results are summarized in the table below, with
ampicillin used as a reference compound.
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MIC (pg/mL) vs. S. MIC (pg/mL) vs. E.

Compound R Group .
aureus coli
2a 4-fluorobenzyl 128 128
2b 4-chlorobenzyl 64 32
2c 4-bromobenzyl 64 32
2d 4-methylbenzyl 128 64
2e 2,4-dichlorobenzyl 32 16
Ampicillin - 16 16

Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives as antibacterial agents.

[1]
Key SAR Insights for Antibacterial Activity:

e The presence of a halogen atom on the benzyl moiety generally enhances antibacterial
activity.

» Dihalogen substitution, as seen in compound 2e, leads to the most potent activity against
both bacterial strains, comparable to the standard drug ampicillin.[1]

e The nature and position of the substituent on the benzyl ring play a crucial role in
determining the antibacterial potency.

The in vitro antibacterial activity of the synthesized compounds was assessed using the
microbroth dilution method.
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Experimental Workflow for Antibacterial Susceptibility Testing.

Triazolo[4,3-a]pyrazine Derivatives as Kinase

Inhibitors
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The triazolo[4,3-a]pyrazine core has also been successfully utilized to develop potent inhibitors
of key kinases involved in cancer progression, such as c-Met and VEGFR-2.[3][4][5] These
kinases are crucial components of signaling pathways that drive tumor growth, angiogenesis,
and metastasis.

A series of[1][3][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their
inhibitory activity against c-Met and VEGFR-2 kinases, as well as their antiproliferative effects
on various cancer cell lines.

c-Met IC50 VEGFR-2 A549 IC50 MCF-7I1C50 HelLaIC50
Compound

(uM) IC50 (M) (uM) (uM) (uM)
171 0.026 2.6 0.98 1.05 1.28
Foretinib 0.014 0.016 0.85 0.92 1.15

Data represents the most promising compound from a study on dual c-Met/VEGFR-2 inhibitors,
compared to the lead compound foretinib.[3][4][5]

Key SAR Insights for Kinase Inhibition:

e The introduction of the triazolo[4,3-a]pyrazine core was identified as an active
pharmacophore that can enhance the antitumor effect of the target compounds.[3][5]

o Compound 17| demonstrated excellent inhibitory activity against c-Met kinase and potent
antiproliferative activity against A549, MCF-7, and HelLa cancer cell lines.[3][4][5]

e Molecular docking studies suggest that these derivatives bind to the ATP-binding pocket of
the kinases, similar to foretinib.[3][4]

The targeted signaling pathways play a critical role in cancer cell proliferation and
angiogenesis. Inhibition of c-Met and VEGFR-2 can disrupt these downstream cellular
processes.
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Targeted c-Met and VEGFR-2 Signaling Pathways.

The inhibitory activity of the compounds against c-Met and VEGFR-2 was determined using an
in vitro kinase assay.
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Workflow for In Vitro Kinase Inhibition Assay.

In conclusion, the triazolo[4,3-a]pyrazine scaffold demonstrates significant versatility, serving as
a foundation for the development of both potent antibacterial agents and targeted anticancer
therapies. The structure-activity relationship studies highlighted in this guide underscore the
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importance of specific substitutions on the core structure in modulating biological activity.
Further optimization of these derivatives holds promise for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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